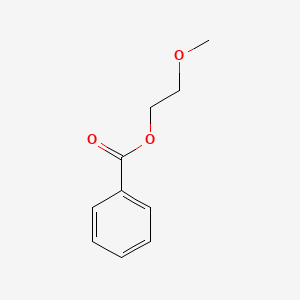

2-Methoxyethyl benzoate

Vue d'ensemble

Description

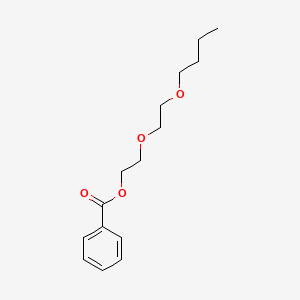

2-Methoxyethyl benzoate is a chemical compound with the molecular formula C10H12O3 . It has an average mass of 180.201 Da and a monoisotopic mass of 180.078644 Da .

Synthesis Analysis

A green synthetic route for a compound similar to 2-Methoxyethyl benzoate, known as phenyl ethyl methyl ether (PEME), has been developed . This process uses solid base catalysts including MgO and Li/MgO, and dimethyl carbonate (DMC) as a methylating agent as well as a solvent . At optimum reaction conditions, 95% conversion of 2-phenyl ethanol with 98% selectivity of PEME was achieved .Molecular Structure Analysis

The molecular structure of 2-Methoxyethyl benzoate consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis

In general, alkylbenzenes, such as 2-Methoxyethyl benzoate, are particularly reactive at the carbon atom attached to the aromatic ring . Reactions taking place at this carbon atom are said to occur at the benzylic position . Benzylic halides undergo the typical reactions of alkyl halides .Physical And Chemical Properties Analysis

2-Methoxyethyl benzoate has a molecular weight of 180.201 g/mol . More detailed physical and chemical properties such as boiling point, density, and heat capacity can be found in specialized databases like the NIST/TRC Web Thermo Tables .Applications De Recherche Scientifique

1. Synthesis and Catalytic Applications

- 2-Methoxyethyl benzoate is used in the synthesis of various esters, leveraging its reactivity in acylation reactions. This process is catalyzed by alkali-promoted hydrotalcite, demonstrating its utility in green and efficient chemical synthesis (Bhanawase & Yadav, 2017).

2. Photophysical Properties

- The compound is studied for its unique photophysical properties. For instance, methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, a related compound, shows varying luminescence properties based on substituted groups, indicating its potential in materials science and photonic applications (Kim et al., 2021).

3. Pharmaceutical Research

- Derivatives of 2-Methoxyethyl benzoate are explored for their physico-chemical properties in pharmaceutical contexts. These studies aim to understand the relationship between the molecular structure of such compounds and their biological activity, particularly in the development of beta-adrenolytics (Stankovicová et al., 2014).

4. Immunobiological Activity

- Benzylbenzoates, including derivatives of 2-Methoxyethyl benzoate, have been identified to stimulate macrophage functions, indicating potential use in treating infectious diseases. This underlines their significance in immunotherapy and infectious disease research (Choi et al., 2005).

5. Application in Food and Cosmetic Industries

- Methoxybenzaldehydes, a group including 2-Methoxyethyl benzoate, are used in food and cosmetics for their fragrance. Their significant medicinal properties also open prospects in the pharmaceutical industry (Kundu & Mitra, 2016).

6. Role in Glycosylation Reactions

- In plant biochemistry, 2-Methoxyethyl benzoate and its relatives participate in glycosylation reactions, attaching glucose to different sites on the benzoate structure. This has implications in plant metabolism and could be useful for biotransformation reactions (Lim et al., 2002).

Safety and Hazards

Safety data sheets suggest that 2-Methoxyethyl benzoate may be harmful if swallowed and harmful to aquatic life . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Propriétés

IUPAC Name |

2-methoxyethyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-7-8-13-10(11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZZOPVYBXOXCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281507 | |

| Record name | 2-methoxyethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5451-71-8 | |

| Record name | NSC21852 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxyethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

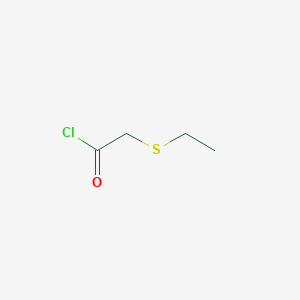

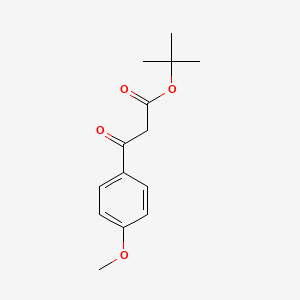

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.